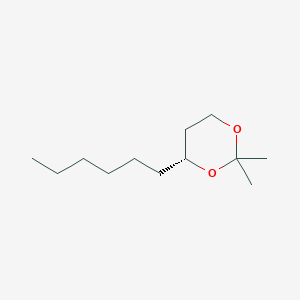
RH 795
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RH 795 is a fluorescent compound known for its voltage-sensitive properties. It is primarily used as a potentiometric probe for functional imaging of neurons. The compound has an excitation peak at 486 nanometers and an emission peak at 689 nanometers . This compound is particularly valued for its fast response to changes in membrane potential, making it a crucial tool in neurophysiological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RH 795 involves the preparation of a styryl dye, which is a class of compounds known for their fluorescent properties. The specific synthetic route for this compound typically involves the reaction of a quaternary ammonium salt with a styryl dye precursor under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production environment is maintained under controlled conditions to prevent contamination and ensure the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
RH 795 primarily undergoes reactions typical of styryl dyes, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescent properties.
Reduction: Reduction reactions can alter the electronic structure of this compound, affecting its voltage sensitivity.
Substitution: Substitution reactions, particularly at the quaternary ammonium group, can modify the compound’s solubility and membrane affinity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives with altered fluorescent properties, while substitution reactions can yield modified styryl dyes with different membrane affinities .
Scientific Research Applications
RH 795 is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a fluorescent probe to study membrane potential and ion channel activity.
Biology: Employed in neurophysiological studies to monitor neuronal activity and synaptic transmission.
Medicine: Utilized in research on neurological disorders and the development of diagnostic tools.
Industry: Applied in the development of biosensors and other analytical devices
Mechanism of Action
RH 795 exerts its effects by integrating into cell membranes and responding to changes in membrane potential. The compound’s fluorescence intensity changes in response to voltage fluctuations, allowing researchers to monitor electrical activity in real-time. The molecular targets of this compound include ion channels and other membrane proteins involved in maintaining membrane potential .
Comparison with Similar Compounds
RH 795 is often compared with other styryl dyes such as:
RH 414: Similar in structure but causes arterial constriction during cortex staining, unlike this compound.
Di-4-ANEPPS: Another fast-responding membrane potential dye with different excitation and emission properties.
Di-8-ANEPPS: Known for its use in studying membrane potential changes but with different spectral characteristics.
This compound is unique due to its fast response time and minimal physiological effects during staining, making it a preferred choice for functional imaging of neurons .
Properties
CAS No. |
172807-13-5 |
|---|---|
Molecular Formula |
C26H39Br2N3O2 |
Molecular Weight |
585.42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





